Piperidin-1-YL benzoate
Overview
Description
Piperidin-1-YL benzoate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring attached to a benzoate ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Mechanism of Action
Target of Action
Piperidin-1-YL benzoate is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a wide range of biological activities . For instance, some piperidine derivatives have shown potential anticancer activity through interactions with tumor cells .
Biochemical Pathways
This compound, like other piperidine derivatives, may affect various biochemical pathways. For instance, piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . These effects could be mediated by the regulation of crucial signaling pathways essential for the establishment of cancers .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with piperidine derivatives, the molecular and cellular effects could be diverse . For instance, if this compound exhibits anticancer activity, it might induce cytotoxicity and apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . For instance, certain piperidine derivatives undergo dehydration in an acidic environment to form tetrahydropyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-1-YL benzoate typically involves the esterification of piperidine with benzoic acid. One common method is to react piperidine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Piperidin-1-YL benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Piperidin-1-yl methanol.
Substitution: Piperidin-1-yl derivatives with various substituents.
Scientific Research Applications
Piperidin-1-YL benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for its analgesic and anesthetic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Piperidine: A simple piperidine ring without the benzoate ester group.
Piperidin-4-yl benzoate: A similar compound with the ester group attached at the 4-position of the piperidine ring.
Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Uniqueness: Piperidin-1-YL benzoate is unique due to its specific structure, which combines the properties of both piperidine and benzoate. This combination enhances its pharmacological profile, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
piperidin-1-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(11-7-3-1-4-8-11)15-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBTNPVRWWWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460874 | |
Record name | 1-(Benzoyloxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5542-49-4 | |
Record name | 1-(Benzoyloxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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